molecular formula C12H14ClFN4S B2377180 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine CAS No. 780823-00-9

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine

Cat. No. B2377180
CAS RN: 780823-00-9
M. Wt: 300.78
InChI Key: MXADMXWLHDHPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of microorganisms and cancer cells. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. However, the compound has been reported to cause mild cytotoxic effects on some normal cell lines. The compound has also been shown to have a moderate inhibitory effect on the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is its broad-spectrum antimicrobial and antifungal activity. The compound has been shown to be effective against several drug-resistant strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound's cytotoxic effects on normal cells and its moderate inhibitory effect on cytochrome P450 enzymes may limit its use in the development of new drugs.

Future Directions

There are several future directions for the research on 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine. One direction is to further investigate the compound's mechanism of action and its potential for the development of new antimicrobial and antifungal agents. Another direction is to explore the compound's potential as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Additionally, future studies may focus on optimizing the synthesis method of the compound to improve its purity and yield.

Synthesis Methods

The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The resulting intermediate compound is then reacted with isopropyl hydrazine to produce the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized to yield high purity and yield.

Scientific Research Applications

3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antimicrobial, antifungal, and antitumor properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4S/c1-7(2)11-16-17-12(18(11)15)19-6-8-9(13)4-3-5-10(8)14/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADMXWLHDHPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1N)SCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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